(S)-7-Methoxychroman-3-amine hydrochloride is a chiral compound characterized by its chroman structure, which is a derivative of benzopyran, and an amine group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry. This compound is notable for its potential in medicinal chemistry, particularly in drug development targeting neurological disorders due to its ability to interact with neurotransmitter systems.
(S)-7-Methoxychroman-3-amine hydrochloride is classified under the category of organic compounds, specifically within the class of amines and phenolic compounds. Its molecular formula is and it has a molecular weight of 215.67 g/mol. The compound is identified by its IUPAC name, which is (3R)-7-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride .
The synthesis of (S)-7-Methoxychroman-3-amine hydrochloride involves several key steps:
Industrial production methods often optimize these synthetic routes for large-scale production, utilizing continuous flow reactors for better control over reaction conditions and yields.
The molecular structure of (S)-7-Methoxychroman-3-amine hydrochloride can be represented as follows:
COC1=CC2=C(CC(CO2)N)C=C1.Cl
This structure indicates the presence of a methoxy group attached to a chroman ring, along with an amine functional group .
(S)-7-Methoxychroman-3-amine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing new compounds with tailored biological activities or improved pharmacological profiles.
The mechanism of action for (S)-7-Methoxychroman-3-amine hydrochloride involves its interaction with specific biological targets, such as receptors or enzymes. It may modulate neurotransmitter levels or enzyme activities, which is crucial for its potential therapeutic applications in treating neurological disorders. The exact pathways depend on the specific biological context but typically involve altering synaptic transmission or receptor activation.
These properties are essential for understanding how (S)-7-Methoxychroman-3-amine hydrochloride behaves in various environments and applications .
(S)-7-Methoxychroman-3-amine hydrochloride has several important applications:
Chiral chroman scaffolds require precise stereocontrol, particularly for the 3-amine moiety. Organocatalysis has emerged as a dominant strategy, leveraging transient chiral environments to induce enantioselectivity. Key approaches include:
Table 1: Enantioselective Catalysts for Chromanamine Synthesis
Catalyst Type | Substrate | ee (%) | Key Product Feature |
---|---|---|---|
Diphenylprolinol TMS | o-N-Tetrahydroisoquinolinyl cinnamaldehyde | 95 | Fused tetrahydroquinoline |
Polymer-Supported Squaramide | 2-Hydroxynitrostyrene | >99 | cis-3,4-Chromanamine |
Ir/Cu/N-PINAP | Aliphatic amides | 93 | Propargylamine precursor |
Reductive amination offers direct access to chiral amines but faces enantiocontrol challenges. Advanced solutions include:
Fused chroman-tetralin or chroman-quinoline systems demand cis-diastereoselectivity and axial chirality:
Method selection impacts yield, scalability, and enantiopurity:
Limitations: Diffusion constraints in mesoporous silica reduce yields by 15–20% for bulkier substrates (e.g., 7-methoxy-substituted chromans) .
Solution-Phase Synthesis:
Table 2: Efficiency Metrics for Chromanamine Synthesis Methods
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Typical Yield | 65–86% | 75–95% |
Catalyst Reuse | 5–10 cycles | Not applicable |
ee Range | 56–74% | 70–>99% |
Scalability | Gram-scale feasible | Multi-gram demonstrated |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: